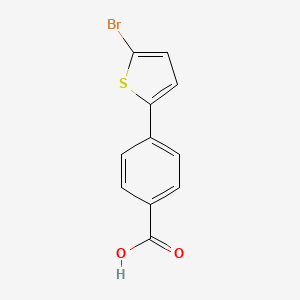

4-(5-bromothiophen-2-yl)benzoic Acid

Description

Molecules that strategically combine thiophene (B33073) and benzoic acid units are of profound interest due to the complementary nature of these two components. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a well-known bioisostere of benzene (B151609). Its presence can significantly influence a molecule's metabolic stability, and pharmacokinetic profile. The benzoic acid group, a simple aromatic carboxylic acid, provides a crucial handle for forming salts, esters, and amides, and its carboxyl group can participate in vital hydrogen bonding interactions with biological targets or other molecules in a material's matrix.

The introduction of a halogen atom, such as bromine, onto a thiophene ring dramatically enhances its utility in organic synthesis. Halogenated thiophenes are key intermediates in a multitude of cross-coupling reactions, which are fundamental to the construction of complex organic molecules. The carbon-bromine bond in compounds like 4-(5-bromothiophen-2-yl)benzoic acid serves as a reactive site for palladium-catalyzed reactions such as the Suzuki and Stille couplings. These reactions allow for the precise formation of new carbon-carbon bonds, enabling chemists to link the brominated thiophene unit to other molecular fragments. This versatility makes halogenated thiophenes indispensable building blocks for creating a diverse range of compounds with tailored properties.

The benzoic acid moiety is a ubiquitous structural motif in both medicinal chemistry and materials science. In the pharmaceutical realm, the carboxylic acid group can act as a pharmacophore, directly interacting with biological targets like enzymes and receptors. It also improves the aqueous solubility and bioavailability of drug candidates. Furthermore, the benzoic acid scaffold is a common starting point for the synthesis of numerous active pharmaceutical ingredients. In materials science, the rigid structure of the benzoic acid unit contributes to the formation of ordered molecular assemblies, such as liquid crystals and metal-organic frameworks (MOFs). The carboxyl group's ability to coordinate with metal ions or participate in hydrogen bonding allows for the rational design of materials with specific electronic and photophysical properties.

This compound has emerged as a valuable reagent, particularly in the field of medicinal chemistry. Its primary application is in the synthesis of diarylthiophenes, a class of compounds investigated as inhibitors of the pore-forming protein perforin (B1180081). nih.govresearchgate.netresearchgate.net Perforin is a key component of the immune system, utilized by cytotoxic T lymphocytes and natural killer cells to eliminate infected or cancerous cells. However, in autoimmune diseases and transplant rejection, perforin activity can be detrimental. Therefore, inhibitors of perforin are sought after as potential immunosuppressants. nih.govnih.gov

The synthesis of these diarylthiophene inhibitors often employs this compound as a central building block. The bromo-substituent on the thiophene ring allows for a cross-coupling reaction to introduce another aryl group, while the benzoic acid moiety can be further modified to fine-tune the compound's properties and interactions with the perforin protein.

| Property | Data |

| Molecular Formula | C₁₁H₇BrO₂S |

| IUPAC Name | This compound |

| Primary Application | Reagent in the synthesis of perforin inhibitors |

A study by Spicer et al. on diarylthiophenes as perforin inhibitors highlights the importance of the molecular framework that can be derived from this compound. nih.gov In their research, various modifications were made to a core diarylthiophene scaffold to explore the structure-activity relationship (SAR). The table below summarizes the inhibitory activities of some of the synthesized isobenzofuran-1(3H)-ones, which feature a diarylthiophene core. This data showcases how systematic chemical modifications, originating from versatile building blocks, can lead to potent biological inhibitors.

| Compound | A-Ring Moiety | Perforin Lysis IC₅₀ (µM) | KHYG-1 Lysis IC₅₀ (µM) |

| 2 | 2-thioxoimidazolidin-4-one | 1.1 ± 0.1 | 1.5 ± 0.2 |

| 6 | benzene | > 50 | > 50 |

| 7 | 4-methoxybenzene | > 50 | > 50 |

| 14 | pyridine-2-yl | 1.6 ± 0.2 | 1.5 ± 0.2 |

| 23 | 4-(carboxamido)benzene | 0.29 ± 0.01 | 0.9 ± 0.1 |

Data adapted from Spicer, J. A., et al. (2016). Diarylthiophenes as inhibitors of the pore-forming protein perforin. Bioorganic & Medicinal Chemistry Letters, 26(2), 757-761. nih.gov

The development of carboxamide 23, which showed a significant increase in potency, underscores the value of having a versatile scaffold that allows for such chemical explorations. nih.gov The synthesis of these and similar compounds relies on the strategic use of precursors like this compound, demonstrating its crucial role in the discovery of novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2S/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLZFZNQHIRXDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 5 Bromothiophen 2 Yl Benzoic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis of 4-(5-bromothiophen-2-yl)benzoic acid identifies two primary disconnections that inform the most logical synthetic strategies. The most apparent disconnection is the carbon-carbon bond between the thiophene (B33073) and benzoic acid rings. This bond cleavage suggests a cross-coupling reaction as the key step, linking a thiophene synthon with a benzoic acid synthon. This approach forms the basis of the most common and versatile synthetic routes.

A second disconnection can be made at the carbon-bromine bond on the thiophene ring. This suggests a synthetic pathway where the 4-(thiophen-2-yl)benzoic acid scaffold is first assembled, followed by a regioselective bromination at the 5-position of the thiophene ring as a final step. The feasibility of this latter approach is highly dependent on the ability to control the position of bromination on the electron-rich thiophene ring.

Direct Synthetic Routes to this compound

Direct synthesis of the target compound can be broadly categorized into two main approaches: the construction of the bi-aryl system through coupling reactions and the modification of a pre-existing bi-aryl scaffold.

The formation of the C-C bond between the two aromatic rings is a cornerstone of modern organic synthesis, with metal-catalyzed cross-coupling reactions offering high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling reaction is a powerful and widely employed method for the synthesis of bi-aryl compounds. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.net For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be envisioned:

Strategy A: Coupling of (4-carboxyphenyl)boronic acid with 2,5-dibromothiophene (B18171).

Strategy B: Coupling of 5-bromothiophene-2-boronic acid with 4-bromobenzoic acid or its corresponding ester.

These reactions are typically performed in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (B1210297) (Pd(OAc)₂), a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system (e.g., toluene, dioxane, or DMF/water mixtures). mdpi.commdpi.com The choice of catalyst, ligand, base, and solvent can significantly influence the reaction yield and purity of the product. researchgate.net Electron-rich boronic acids have been shown to produce good yields in Suzuki coupling reactions. mdpi.com

| Thiophene Precursor | Benzoic Acid Precursor | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2,5-dibromothiophene | (4-carboxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80-90 | Good to Excellent |

| 5-bromothiophene-2-boronic acid | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | High |

| 2-bromo-5-(tributylstannyl)thiophene | 4-iodobenzoic acid | Pd(PPh₃)₂Cl₂ (3) | - | Toluene | 110 | Moderate to High |

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods can also be employed. The Stille coupling , which utilizes organotin reagents, is a viable alternative. For instance, the reaction between 2-bromo-5-(tributylstannyl)thiophene and 4-iodobenzoic acid in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ can yield the desired bi-aryl linkage. researchgate.net Although effective, the toxicity of organotin compounds often makes this a less favorable option compared to the Suzuki-Miyaura coupling.

An alternative to building the molecule via cross-coupling is to perform a functional group transformation on a pre-formed 4-(thiophen-2-yl)benzoic acid skeleton.

This synthetic route involves the initial synthesis of 4-(thiophen-2-yl)benzoic acid, followed by a regioselective bromination. Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution. The C5 position (α to the sulfur and adjacent to the aryl substituent) is highly activated and is the preferred site for bromination.

N-Bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of thiophene rings, often providing the desired product in high yield with minimal side reactions. mdpi.comnih.gov The reaction is typically carried out in a suitable solvent like chloroform (B151607) (CHCl₃) or acetic acid at room temperature or with gentle heating. mdpi.comresearchgate.net Using bromine in acetic acid is another classic method, though it can sometimes lead to over-bromination if not carefully controlled. researchgate.net

| Starting Material | Brominating Agent | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| 4-(thiophen-2-yl)benzoic acid | N-Bromosuccinimide (NBS) | CHCl₃ / Acetic Acid | Room Temperature, overnight | High |

| 4-(thiophen-2-yl)benzoic acid | Bromine (Br₂) | Acetic Acid | 0°C to Room Temperature | Variable |

| 2-Arylthiophene derivative | N-Bromosuccinimide (NBS) | THF | Room Temperature to heat | Good |

Functional Group Transformations on Pre-Synthesized Scaffolds

Oxidation Reactions for Carboxylic Acid Formation

The final step in the primary synthetic route to this compound is the oxidation of its methyl-substituted precursor, 2-bromo-5-(4-methylphenyl)thiophene. This transformation targets the methyl group on the benzene (B151609) ring, converting it into a carboxylic acid functional group.

Strong oxidizing agents are typically employed for this type of benzylic oxidation. ncert.nic.in Potassium permanganate (B83412) (KMnO4) is a common and effective reagent for converting alkylbenzenes to their corresponding benzoic acids. pearson.commasterorganicchemistry.com The reaction works effectively if there is at least one hydrogen atom on the benzylic carbon, the carbon atom directly attached to the aromatic ring. masterorganicchemistry.com The process involves heating the alkylbenzene derivative with an aqueous solution of KMnO4. pearson.com Regardless of the length of the alkyl chain, the entire side chain is cleaved, leaving only the carboxylic acid group attached to the ring. stackexchange.comquora.com

The reaction proceeds under vigorous conditions, often requiring elevated temperatures. ncert.nic.in The mechanism is complex but is thought to begin with the removal of a hydrogen atom from the benzylic position. masterorganicchemistry.com Following the oxidation, the product exists as its potassium salt, which is then acidified (e.g., with hydrochloric acid) to protonate the carboxylate and yield the final carboxylic acid product.

Table 1: Common Oxidizing Agents for Benzylic Oxidation

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO4) | Heat, Aqueous solution (acidic, basic, or neutral) | Carboxylic Acid |

| Chromic Acid (H2CrO4) / Sodium Dichromate (Na2Cr2O7) | Sulfuric Acid, Water | Carboxylic Acid |

| Nitric Acid (HNO3) | Heat, Vigorous conditions | Carboxylic Acid |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the synthesis of this compound and related bi-aryl compounds, green chemistry approaches such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional methods.

Microwave-Assisted Synthesis Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, which can dramatically reduce reaction times, improve yields, and enhance product purity. This technique has been successfully applied to the synthesis of thiophene derivatives. benthamdirect.com A key step in preparing the precursor for this compound is the Suzuki cross-coupling reaction. Studies have shown that microwave-assisted, solvent-free Suzuki coupling for preparing thiophene oligomers is a rapid, efficient, and environmentally friendly methodology. acs.orgresearchgate.net This approach allows for quick optimization of reaction conditions such as temperature, catalyst, and base. acs.orgresearchgate.net For example, the coupling of thienyl boronic acids with thienyl bromides can be achieved in minutes with high yields. acs.orgresearchgate.net

Flow Chemistry Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers enhanced safety, efficiency, and scalability. researchgate.net The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling better control over exothermic reactions and allowing for "superheating" under safe conditions. researchgate.net This technology is particularly advantageous for multi-step syntheses, as it can streamline transformations in a continuous and uninterrupted reactor network. researchgate.net While a specific flow synthesis for this compound is not widely documented, the principles are applicable to its multi-step synthesis, which involves Suzuki coupling and oxidation. nih.govthieme-connect.de Flow systems can be designed to generate intermediates that are immediately used in the next step, minimizing the handling and accumulation of potentially hazardous materials. researchgate.netyoutube.com

Table 2: Comparison of Conventional vs. Green Synthesis Methods

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours | Seconds to minutes |

| Energy Efficiency | Low | High | High |

| Scalability | Often challenging | Moderate | Excellent |

| Safety | Risk of thermal runaways | Reduced risk | High (small volumes) |

| Yield | Variable | Often improved | Often improved |

| Environmental Impact | Higher solvent use | Reduced solvent use (especially in solvent-free methods) | Minimized waste streams |

Purification Techniques and Yield Optimization Strategies

Achieving a high yield of pure this compound requires careful optimization of the reaction steps and effective purification of the final product.

Purification Techniques The final product is a solid, making recrystallization a primary method for purification. After the oxidation step and subsequent acidification, the crude benzoic acid derivative precipitates out of the aqueous solution. google.com This solid can be collected by filtration, washed, and then recrystallized from a suitable solvent or solvent mixture to remove impurities. Common steps include:

Filtration: The crude product is separated from the reaction mixture.

Washing: The collected solid is washed with a solvent (e.g., cold water or acetone) to remove residual reagents and byproducts. google.com

Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent, and the solution is slowly cooled to allow pure crystals to form, leaving impurities behind in the solution. The purity of the final product can be assessed using techniques like melting point analysis and thin-layer chromatography (TLC). youtube.com

Key parameters for optimization include:

Catalyst: The choice and loading of the palladium catalyst are critical. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are commonly used. nih.govreddit.com The catalyst's efficiency can be enhanced by using specific ligands or supports. rsc.org

Base: The selection of the base (e.g., potassium carbonate, potassium phosphate) and its concentration are vital for the catalytic cycle. nih.govresearchgate.net

Solvent: The solvent system (e.g., toluene, dimethylformamide, or aqueous mixtures) affects the solubility of reactants and the reaction rate. reddit.com

Temperature: The reaction temperature significantly influences the reaction kinetics and the stability of the catalyst and reactants. nih.gov

Design of Experiments (DoE) can be a powerful tool to systematically and efficiently explore the interactions between these multiple parameters to find the optimal conditions for achieving the highest yield. covasyn.com

Advanced Spectroscopic and Structural Elucidation of 4 5 Bromothiophen 2 Yl Benzoic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information reveals the molecular weight of a compound and provides insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate determination of the molecular mass of a compound, which allows for the unambiguous determination of its elemental formula. For 4-(5-bromothiophen-2-yl)benzoic acid (C₁₁H₇BrO₂S), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

| Ion Species | Theoretical m/z |

|---|---|

| [M+H]⁺ | 298.9423 |

| [M+Na]⁺ | 320.9242 |

| [M-H]⁻ | 296.9274 |

The fragmentation of this compound in a mass spectrometer is expected to follow predictable pathways based on the fragmentation of similar aromatic carboxylic acids like benzoic acid and p-bromobenzoic acid. docbrown.infonist.gov The molecular ion peak ([M]⁺˙) would be observed, and its isotopic pattern would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Key fragmentation pathways would likely involve:

Loss of the hydroxyl radical (•OH): This would lead to the formation of an acylium ion [M-17]⁺.

Loss of the carboxyl group (•COOH): This would result in a fragment corresponding to the [M-45]⁺ ion.

Cleavage of the C-C bond between the benzoic acid and thiophene (B33073) rings: This would generate ions corresponding to the benzoyl cation and the bromothienyl radical, or the bromothienyl cation and the benzoyl radical.

Loss of carbon monoxide (CO): This is a common fragmentation pathway for acylium ions.

Loss of the bromine atom (•Br): This would result in a fragment at [M-79]⁺ or [M-81]⁺ depending on the isotope.

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores and conjugated systems.

Specific experimental UV-Vis data for this compound is not extensively reported. However, the expected absorption characteristics can be inferred from the spectra of its constituent moieties: benzoic acid and 2-bromothiophene. Benzoic acid typically exhibits absorption maxima around 230 nm and 274 nm. sielc.com The presence of the extended π-conjugated system, including the thiophene ring, is expected to cause a bathochromic (red) shift in the absorption maxima compared to benzoic acid alone. Studies on similar compounds containing thiophene linkers have shown significant red shifts in both absorption and emission spectra. uobaghdad.edu.iqnih.gov

| Compound Moiety | Typical λmax (nm) | Expected λmax for this compound (nm) |

|---|---|---|

| Benzoic Acid | ~230, ~274 | > 274 (Red-shifted) |

| Bromothiophene | Variable |

The emission properties (fluorescence) of this compound would depend on its ability to de-excite radiatively from the excited state. Many thiophene-containing aromatic compounds are known to be fluorescent.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been found in the surveyed literature, the expected structural features can be predicted based on the known crystal structures of related benzoic acid and bromothiophene derivatives. uzh.chnih.govresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound is anticipated to be governed by a combination of strong and weak intermolecular interactions.

Hydrogen Bonding: A prominent and highly predictable interaction is the formation of centrosymmetric carboxylic acid dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov This is a very common and robust supramolecular synthon in the crystal engineering of carboxylic acids.

Halogen Bonding: The bromine atom on the thiophene ring introduces the possibility of halogen bonding. Halogen bonds are directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. Potential halogen bond acceptors in the structure include the carbonyl oxygen of the carboxylic acid, the sulfur atom of the thiophene ring, or even the π-system of an adjacent aromatic ring. Type I (C-Br···Br-C) or Type II (C-Br···X, where X is a Lewis base) halogen interactions could be present.

| Interaction Type | Potential Donor | Potential Acceptor | Expected Role in Supramolecular Assembly |

|---|---|---|---|

| Hydrogen Bonding | -COOH | -COOH | Formation of primary dimeric synthons |

| Halogen Bonding | C-Br | O=C, S, Br, π-system | Directional packing of the dimeric units |

| π-π Stacking | Thiophene/Benzene (B151609) rings | Thiophene/Benzene rings | Stabilization of the extended structure |

Computational Chemistry and Theoretical Investigations of 4 5 Bromothiophen 2 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. researchgate.netpreprints.org By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. nih.govespublisher.com

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved through geometry optimization, an iterative process that calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. espublisher.com This process yields crucial data on bond lengths, bond angles, and dihedral (torsion) angles. For 4-(5-bromothiophen-2-yl)benzoic acid, a key parameter would be the dihedral angle between the thiophene (B33073) and benzene (B151609) rings, which dictates the degree of π-conjugation and planarity of the molecular backbone and significantly influences its electronic properties. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to electronic excitation and more reactive. researchgate.netnih.gov In molecules like this compound, the HOMO is typically localized on the electron-rich bromothiophene ring system, while the LUMO is often distributed across the electron-accepting benzoic acid portion. This spatial separation of frontier orbitals is characteristic of donor-acceptor systems.

Illustrative FMO Data for a Related Bromothiophene Derivative

| Orbital | Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|

| HOMO | -6.367 | 3.662 |

| LUMO | -2.705 |

Note: Data is for the related compound 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one, presented for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that reveals the charge distribution on a molecule's surface, providing a guide to its reactive sites. researchgate.netactascientific.com The MEP map is color-coded to represent different electrostatic potential values.

Red/Yellow Regions: Indicate areas of negative potential, which are electron-rich. These sites are susceptible to electrophilic attack. For this compound, such regions would be concentrated around the electronegative oxygen atoms of the carboxylic acid group. researchgate.netresearchgate.net

Blue Regions: Indicate areas of positive potential, which are electron-poor. These sites are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a prominent site of positive potential. tandfonline.com

The MEP map provides an intuitive visual representation of where the molecule is most likely to interact with other charged or polar species. actascientific.com

Natural Bond Orbital (NBO) analysis examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within a molecule to understand delocalization and intramolecular charge transfer. nih.govwikipedia.orgwisc.edu This method quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions, where a higher E(2) value indicates a stronger interaction. researchgate.net

Illustrative NBO Interaction Data for a Related Compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π(C3-C4) | 20.5 |

| LP(O1) | π(C8-C9) | 28.4 |

Note: Values are hypothetical, based on typical stabilization energies for π-conjugation and lone-pair delocalization in similar aromatic systems, presented for illustrative purposes.

Spectroscopic Property Simulations

DFT calculations are widely used to predict various types of molecular spectra, which can then be compared with experimental results to validate the computed structure. tandfonline.commdpi.comiosrjournals.org

Simulated NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. acs.orgnih.govruc.dknih.gov These theoretical spectra are invaluable for assigning peaks in experimental data and confirming molecular structures.

Simulated IR Spectra: Computational methods can predict the vibrational frequencies and intensities of a molecule, corresponding to its infrared (IR) and Raman spectra. researchgate.netiosrjournals.orgresearchgate.net The calculated frequencies are often scaled by an empirical factor to correct for approximations in the theoretical model. Potential Energy Distribution (PED) analysis is then used to assign specific vibrational modes (e.g., C=O stretch, C-H bend) to the calculated frequencies. tandfonline.com

Simulated UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra, which correspond to UV-Vis spectroscopy. researchgate.netresearchgate.netmdpi.comrsc.orgnih.gov This analysis provides the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions involved (e.g., HOMO → LUMO, π → π*). mdpi.comrsc.org

Reactivity Descriptors and Chemical Hardness/Softness Studies

Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to quantify a molecule's stability and reactivity profile. acs.orgstudymind.co.ukmsu.eduarxiv.orgrsc.org These descriptors are derived from conceptual DFT and provide a quantitative basis for the Hard and Soft Acids and Bases (HSAB) principle.

The key descriptors are:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -χ

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

Illustrative Reactivity Descriptor Data for a Related Bromothiophene Derivative

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 2.705 |

| Electronegativity (χ) | 4.536 |

| Chemical Hardness (η) | 1.831 |

| Chemical Softness (S) | 0.273 |

| Electrophilicity Index (ω) | 5.618 |

Note: Data calculated from the FMO energies of the related compound 2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one, presented for illustrative purposes.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

However, the constituent parts of the molecule—the bromothiophene and benzoic acid moieties—are components of other theoretically studied NLO-active compounds. Thiophene derivatives, in particular, are of significant interest in the field of NLO materials. tandfonline.combohrium.com Computational studies on similar compounds, such as chalcone (B49325) derivatives containing bromothiophene, have explored their first hyperpolarizability to evaluate their NLO potential. tandfonline.combohrium.com These investigations often employ Density Functional Theory (DFT) to calculate key NLO parameters.

For a comprehensive theoretical evaluation of a molecule's NLO properties, the following parameters are typically calculated:

Dipole Moment (μ): This provides information about the charge distribution and asymmetry of the molecule, which is a prerequisite for second-order NLO activity.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): This is the primary measure of a molecule's second-order NLO response. Higher values of β indicate a stronger NLO activity.

Second Hyperpolarizability (γ): This quantifies the third-order NLO response.

These parameters are typically calculated using quantum chemical methods like DFT with a suitable basis set. The results are often presented in tabular format for clarity and comparison with reference materials.

Although specific data tables for this compound cannot be presented due to the absence of dedicated published research, a hypothetical representation of such data is provided below to illustrate how these findings are typically organized.

Hypothetical Data Table of Calculated NLO Properties (Note: The following data is for illustrative purposes only and does not represent actual calculated values for this compound.)

| Parameter | Calculated Value | Units |

| Dipole Moment (μ) | Value | Debye |

| Mean Polarizability (α) | Value | esu |

| First Hyperpolarizability (β) | Value | esu |

Hypothetical Data Table of First Hyperpolarizability Components (Note: The following data is for illustrative purposes only and does not represent actual calculated values for this compound.)

| Component | Calculated Value (esu) |

| β_x | Value |

| β_y | Value |

| β_z | Value |

| β_total | Value |

Reactivity Profiles and Derivatization Chemistry of 4 5 Bromothiophen 2 Yl Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the synthesis of various functional derivatives such as esters, amides, and alcohols.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid group to an ester is a fundamental transformation. This is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.comiajpr.com For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents are often employed. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) are effective for this purpose. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate esterification reactions, although care must be taken to manage the equilibrium. researchgate.net

Amidation: The synthesis of amides from 4-(5-bromothiophen-2-yl)benzoic acid can be accomplished by reacting it with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid. Common methods include the use of coupling agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester or a combination of triphenylphosphine (PPh3) and iodine (I2), which facilitate amide bond formation under mild conditions. rsc.orgresearchgate.net Direct thermal or catalyst-mediated methods, for instance using Nb2O5 as a reusable Lewis acid catalyst, have also been developed for the amidation of carboxylic acids with amines. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Esterification | Alcohol (R-OH), DCC, DMAP, CH₂Cl₂ | Ester |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., PPh₃/I₂), Base | Amide |

| Amidation | Amine (R-NH₂), Nb₂O₅ Catalyst, Heat | Amide |

Reduction to Alcohol Derivatives

The carboxylic acid functional group can be reduced to a primary alcohol, yielding [4-(5-bromothiophen-2-yl)phenyl]methanol. This transformation requires a strong reducing agent due to the stability of the carboxylic acid. Lithium aluminum hydride (LiAlH₄) is the most commonly used reagent for this purpose. testbook.commasterorganicchemistry.comdoubtnut.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product. doubtnut.comallen.in Unlike milder reducing agents such as sodium borohydride (NaBH₄), LiAlH₄ is potent enough to reduce carboxylic acids and their derivatives effectively. masterorganicchemistry.com

Reactions at the Thiophene (B33073) Ring

The substituted thiophene ring presents opportunities for further functionalization through aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). However, in this compound, the ring is 2,5-disubstituted, leaving the C3 and C4 positions available for substitution. The directing effects of the existing substituents must be considered. The bromine at the C5 position is a deactivating but ortho-, para-directing group. The aryl group at the C2 position is also deactivating. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to be challenging and may require harsh conditions. If successful, substitution would likely occur at the C3 or C4 position. The synthesis of 2,5-disubstituted thiophenes can also be achieved through methods like metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. acs.orgrsc.org

Nucleophilic Aromatic Substitution at the Bromine Position

Nucleophilic aromatic substitution (SNAr) on an aryl halide, such as the C-Br bond on the thiophene ring, is generally difficult and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In this compound, the benzoic acid moiety is electron-withdrawing, which may provide some activation for nucleophilic attack. However, this effect is transmitted through the phenyl ring, and direct, strong activation comparable to a nitro group is absent. Consequently, SNAr reactions at the bromine position with common nucleophiles are expected to be sluggish and require forcing conditions. Studies on 2-bromo-5-nitrothiophene have shown that with strong activation, substitution with nucleophiles like amines can occur. nih.govresearchgate.net

Cross-Coupling Reactions Involving the Bromine Substituent

The bromine atom on the thiophene ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are central to the derivatization of this compound.

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used cross-coupling reactions. It involves the reaction of the bromothiophene derivative with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the C5 position of the thiophene ring. nih.govnih.gov The reaction conditions are generally mild and tolerant of many functional groups, including the carboxylic acid moiety.

Stille Coupling: The Stille reaction provides an alternative method for C-C bond formation, coupling the bromothiophene with an organostannane (organotin) reagent. organic-chemistry.orgwikipedia.org This reaction is also catalyzed by a palladium complex and offers a broad substrate scope. jcu.edu.au While effective, the toxicity of the organotin reagents and byproducts is a significant drawback compared to the Suzuki-Miyaura coupling. organic-chemistry.org

Sonogashira Coupling: To introduce an alkyne functional group, the Sonogashira coupling is employed. organic-chemistry.orgwikipedia.org This reaction couples the bromothiophene with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. researchgate.netlibretexts.org Copper-free variations of this reaction have also been developed. wikipedia.orgpitt.edu This method is highly efficient for the synthesis of arylalkynes.

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C-C (Aryl/Vinyl) |

| Stille | Organostannane (R-SnBu₃) | Pd Catalyst (e.g., Pd(PPh₃)₄) | C-C (Aryl/Vinyl/Alkyl) |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base (e.g., Et₃N) | C-C (Alkynyl) |

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. tcichemicals.com For this compound and its derivatives, this palladium-catalyzed reaction is a highly efficient method for functionalizing the C-Br bond on the thiophene ring. researchgate.netresearchgate.net The reaction typically involves the coupling of the bromothiophene substrate with an organoboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. mdpi.com

The reactivity of the C-Br bond is influenced by the electronic properties of the thiophene ring and the attached benzoic acid group. A variety of palladium catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are effective for this transformation. mdpi.com The choice of base, often an inorganic carbonate like potassium carbonate (K₂CO₃) or a phosphate such as potassium phosphate (K₃PO₄), is crucial for the transmetalation step in the catalytic cycle. mdpi.com Solvents for these reactions are typically aprotic, such as 1,4-dioxane or toluene, often with the addition of water to facilitate the dissolution of the base. mdpi.commdpi.com

Research on analogous compounds demonstrates the versatility of this approach. For instance, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, a derivative of the target compound, has been successfully coupled with a wide range of aryl and heteroaryl boronic acids and their pinacol esters. mdpi.com These reactions proceed in moderate to good yields (37–72%), highlighting the robustness of the Suzuki coupling for creating diverse molecular architectures based on the 2,5-disubstituted thiophene core. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling with 5-Bromothiophene Derivatives

| Bromothiophene Substrate | Boronic Acid/Ester | Catalyst | Base/Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | Reflux, >20 h | 5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 | mdpi.com |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | Reflux, >20 h | 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 | mdpi.com |

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane/H₂O | Reflux, >20 h | 5-(thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 58 | mdpi.com |

| 4,7-bis(5-bromothiophen-2-yl)- researchgate.netnih.govnih.govthiadiazolo[3,4-d]pyridazine | (9-hexyl-9H-carbazol-3-yl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | Reflux, 24 h | 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)- researchgate.netnih.govnih.govthiadiazolo[3,4-d]pyridazine | Not specified | mdpi.com |

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the C-Br bond in this compound is amenable to other transition metal-catalyzed cross-coupling reactions, further expanding its synthetic utility. These reactions provide alternative pathways for forming carbon-carbon and carbon-heteroatom bonds.

Heck Reaction : The Mizoroki-Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org In this context, this compound could be reacted with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to yield 4-(5-alkenylthiophen-2-yl)benzoic acid derivatives. This reaction is a powerful tool for extending carbon chains and introducing vinyl functionalities. nih.gov

Sonogashira Coupling : This reaction facilitates the formation of a C(sp²)-C(sp) bond through the coupling of an aryl halide with a terminal alkyne. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. Applying this to this compound would produce 4-(5-alkynylthiophen-2-yl)benzoic acids, which are valuable intermediates for further transformations, including the synthesis of heterocycles.

Stille Coupling : The Stille reaction involves the coupling of an organohalide with an organostannane (organotin) compound, catalyzed by palladium. researchgate.net This reaction is known for its tolerance of a wide variety of functional groups and is less sensitive to the presence of water than some other coupling methods. The bromothiophene moiety could be coupled with various aryl-, heteroaryl-, or vinylstannanes to generate the corresponding substituted products.

These coupling reactions collectively offer a diverse toolkit for the derivatization of the this compound core, enabling the synthesis of a broad spectrum of complex molecules from a single, versatile starting material.

Cyclization and Heterocycle Formation with this compound as a Synthon

The bifunctional nature of this compound and its derivatives makes it an excellent synthon for the construction of fused heterocyclic ring systems. Following a cross-coupling reaction to install a substituent at the 5-position of the thiophene ring, the carboxylic acid group on the benzene ring can participate in an intramolecular cyclization reaction. This strategy provides a convergent route to complex polycyclic aromatic and heteroaromatic structures.

A prominent example of this strategy is the synthesis of thieno-fused pyrimidinones. For instance, a 2-aminobenzothiophene can be cyclized to form a benzo nih.govresearchgate.netthieno[3,2-d]pyrimidin-4-one scaffold, a core structure found in potent kinase inhibitors. nih.gov A similar synthetic logic can be applied to derivatives of this compound. After an initial coupling reaction (e.g., Buchwald-Hartwig amination) to introduce an amine-containing group at the thiophene's 5-position, the resulting intermediate could undergo an intramolecular condensation with the benzoic acid moiety (or its activated form, like an acyl chloride or ester) to forge a new heterocyclic ring.

Another potential cyclization pathway involves the formation of thieno[3,2-c]isocoumarin analogues. If a Suzuki or Sonogashira coupling is used to introduce a substituent ortho to the point of attachment on the newly added aryl ring, subsequent intramolecular acylation or lactonization involving the benzoic acid group can lead to the formation of a fused lactone. This approach has been successfully used in the synthesis of various thieno-fused isoquinolines, where a palladium-catalyzed coupling is followed by a Brønsted acid-mediated cycloisomerization. researchgate.net This highlights the potential for acid-catalyzed intramolecular cyclization of derivatives of this compound to yield complex heterocyclic frameworks. nih.gov The synthesis of thieno[2,3-d]pyrimidine and thieno[2,3-d] researchgate.netnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives from substituted thiophene precursors further underscores the utility of this class of compounds in building diverse heterocyclic libraries. nih.govmdpi.com

Biological Activity Mechanisms and in Vitro/in Silico Studies of 4 5 Bromothiophen 2 Yl Benzoic Acid and Its Derivatives

Mechanistic Studies of Antimicrobial Activity

Derivatives of 4-(5-bromothiophen-2-yl)benzoic acid, which combine the structural features of thiophene (B33073) and benzoic acid, have been investigated for their ability to combat microbial growth. The antimicrobial action is often attributed to a multi-faceted approach, targeting different cellular components in bacteria and fungi.

Investigations into Antibacterial Mechanisms

The antibacterial activity of thiophene and benzoic acid derivatives is linked to their ability to disrupt fundamental bacterial processes. One primary mechanism involves the compromise of the bacterial cell membrane. Studies on various thiophene derivatives have demonstrated their capacity to increase the permeability of the cell membrane. nih.govresearchgate.net This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. The lipophilic nature of the thiophene ring facilitates its interaction with the lipid bilayer of bacterial membranes.

Furthermore, the benzoic acid moiety contributes a distinct mechanism of action. Benzoic acid and its derivatives can diffuse across the bacterial membrane in their un-dissociated, more lipid-soluble form. nih.gov Once inside the cytoplasm, which has a more neutral pH, the acid dissociates, releasing protons and acidifying the cell's interior. nih.govresearchgate.net This disruption of intracellular pH homeostasis can inhibit the function of critical enzymes and metabolic pathways, thereby impeding bacterial growth. researchgate.net

In silico docking studies and experimental assays have also identified specific molecular targets. For instance, carboxamide derivatives of the closely related 5-bromothiophene-2-carboxylic acid have been identified as potential inhibitors of β-lactamase, an enzyme that confers antibiotic resistance in many bacteria. mdpi.com By inhibiting this enzyme, such compounds could potentially restore the efficacy of β-lactam antibiotics against resistant strains.

Table 1: Investigated Antibacterial Mechanisms of Thiophene and Benzoic Acid Derivatives

| Compound Class/Derivative | Target Organism(s) | Investigated Mechanism of Action |

| Thiophene Derivatives | Acinetobacter baumannii, Escherichia coli | Increased membrane permeabilization; Binding to outer membrane proteins (e.g., CarO1, OmpW, OmpC). nih.govresearchgate.net |

| Benzoic Acid Derivatives | Escherichia coli | Diffusion of undissociated acid across the membrane followed by cytoplasmic acidification. nih.gov |

| 5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing E. coli | Inhibition of β-lactamase enzymes. mdpi.com |

| General Benzoic Acid Derivatives | Klebsiella pneumoniae | Inhibition of biofilm formation by targeting adhesin proteins (MrkD1P). nih.gov |

Insights into Antifungal Mechanisms

The antifungal mechanisms of this compound derivatives often center on the disruption of fungal cell membrane integrity and the inhibition of essential biosynthetic pathways. A key target in pathogenic fungi is ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells.

Several thiophene derivatives have been shown to inhibit enzymes involved in the ergosterol biosynthesis pathway, such as sterol 14-alpha demethylase (also known as CYP51). nih.govmdpi.com Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which increases membrane fluidity and permeability, ultimately impairing fungal growth. mdpi.com Some derivatives exhibit a synergistic effect when combined with conventional azole antifungals like fluconazole, suggesting a shared mechanistic target in the ergosterol pathway. nih.gov

Beyond enzyme inhibition, these compounds can inflict direct physical damage on fungal structures. Studies have observed that certain thiophene-based stilbene derivatives cause abnormal mycelial morphology and an increase in cell membrane conductivity in treated fungi. nih.gov Furthermore, some thiophene compounds have been shown to induce cellular changes consistent with apoptosis in yeast, including chromatin condensation, indicating the activation of programmed cell death pathways. nih.gov

Table 2: Investigated Antifungal Mechanisms of Thiophene and Benzoic Acid Derivatives

| Compound Class/Derivative | Target Organism(s) | Investigated Mechanism of Action |

| Thiophene-based Stilbene Derivatives | Botrytis cinerea | Increased cell membrane conductivity and abnormal mycelial morphology. nih.gov |

| 2-amino-4H-cyclohepta[b]thiophene Derivatives | Fluconazole-resistant Candida spp. | Induction of apoptosis-like cell death; Synergistic action with fluconazole, possibly via inhibition of ergosterol biosynthesis enzymes. nih.gov |

| General Thiophene Derivatives | Candida spp. | Action on mitochondria, leading to disturbances in membrane potential and reduced energy production. nih.gov |

| Phenylpyridine Derivatives | Pathogenic Fungi | Inhibition of CYP53, an enzyme involved in the metabolism of benzoates. researchgate.net |

| Pyrazole-Pyridine-Pyrimidine Derivatives | Candida albicans | Inhibition of ergosterol biosynthesis. acs.org |

Exploration of Anti-Inflammatory Mechanisms

The anti-inflammatory properties of compounds related to this compound are primarily attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade.

Inhibition of Inflammatory Pathways (e.g., NF-κB, iNOS)

A central mechanism in the anti-inflammatory activity of these derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). Methoxy-substituted thiophene derivatives have been shown to negatively regulate the expression of inflammatory cytokines such as TNF-α and IL-8 by inhibiting the activation of NF-ĸB. mdpi.com

The inhibition of this pathway prevents the translocation of NF-κB into the nucleus, thereby downregulating the production of inflammatory mediators. Several studies on benzofurans and benzothiophenes, which are structurally related to the thiophene core, have established a clear structure-activity relationship for NF-κB inhibition, highlighting the importance of the heterocyclic scaffold. nih.govresearchgate.net

Molecular Interactions with Inflammatory Targets (e.g., ALOX-5)

Another significant anti-inflammatory mechanism is the direct inhibition of enzymes that produce inflammatory mediators. Arachidonate 5-lipoxygenase (ALOX-5) is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.gov The thiophene ring is a known pharmacophore found in several anti-inflammatory drugs that target this pathway, including the ALOX-5 inhibitor Zileuton. mdpi.com

In silico and in vitro studies have demonstrated that various thiophene derivatives can act as potent inhibitors of ALOX-5. mdpi.comnih.gov Molecular docking analyses of benzothiophene and thiophene-pyrazole derivatives have revealed that these compounds can fit into the active site of the ALOX-5 enzyme. nih.govnih.gov This binding interaction prevents the enzyme from converting arachidonic acid into leukotrienes, thereby reducing the inflammatory response. Some derivatives have been developed as dual inhibitors, targeting both cyclooxygenase (COX) and ALOX-5 enzymes, which may offer a broader anti-inflammatory effect with a potentially improved safety profile. nih.govnih.gov

Table 3: Anti-Inflammatory Activity of Thiophene-Containing Derivatives

| Compound Class/Derivative | Target/Pathway | Observed Effect |

| Methoxy-substituted Thiophenes | NF-κB, ERK, p38 | Inhibition of activation and negative regulation of TNF-α and IL-8 expression. mdpi.com |

| 2-Arylbenzothiophenes | NF-κB | Direct inhibition of the NF-κB pathway. researchgate.net |

| Thiophene-pyrazole Derivatives | ALOX-5 / 5-LOX | Potent enzymatic inhibition. nih.gov |

| Benzothiophene Derivatives | ALOX-5 / 5-LOX & COX-2 | Dual inhibition of both enzymes. nih.gov |

| General Thiophene Derivatives | Mast Cell Degranulation | Blockade of mast cell degranulation and inhibition of ALOX-5. mdpi.com |

Mechanistic Pathways of Cytotoxic and Anticancer Activities

The anticancer potential of this compound and its derivatives is supported by a variety of mechanistic studies demonstrating their ability to induce cell death and inhibit proliferation in cancer cells through multiple pathways. The inclusion of a bromine atom in the structure is often associated with enhanced cytotoxic potential. nih.gov

A primary mechanism of action is the induction of apoptosis, or programmed cell death. Thiophene derivatives have been shown to trigger apoptosis in various cancer cell lines, including breast, lung, and colon cancer. researchgate.netnih.gov This process is often mediated through the intrinsic (mitochondrial) pathway, characterized by a decrease in the mitochondrial membrane potential (Δψm). nih.govacs.org This is followed by the activation of a cascade of executioner enzymes, notably caspase-3, caspase-7, and caspase-9. nih.govnih.gov The apoptotic response is further regulated by the modulation of the Bcl-2 family of proteins, with studies showing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein BAX. nih.govnih.gov

In addition to inducing apoptosis, these compounds can halt the cancer cell cycle. Flow cytometry analyses have revealed that treatment with thiophene derivatives can cause cell cycle arrest, frequently in the G0/G1 or subG1 phases, which prevents cancer cells from progressing through the division cycle and proliferating. nih.govresearchgate.net

Other reported mechanisms include the generation of intracellular reactive oxygen species (ROS). acs.org An elevated level of ROS can induce significant oxidative stress, damaging cellular components like DNA and mitochondria, and pushing the cell towards apoptosis. acs.org Furthermore, some thiophene carboxamide derivatives have been found to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in cancer cell signaling pathways. nih.gov

Table 4: Investigated Cytotoxic and Anticancer Mechanisms of Thiophene Derivatives

| Compound Class/Derivative | Cancer Cell Line(s) | IC50 / Activity | Investigated Mechanism of Action |

| Thiophene-chalcone Derivative 15e | A549 (Lung) | IC50: 6.3 µM | Induction of apoptosis. researchgate.net |

| 2-Bromo-5-substituted Thiophenes | HepG2 (Liver), Caco-2 (Colon) | Low micromolar EC50 | Activation of caspase-3/8/9; Suppression of Bcl-2. nih.gov |

| Thiophene Carboxamides (MB-D1, D2, D4) | A375 (Melanoma), HT-29 (Colon), MCF-7 (Breast) | Not specified | Induction of apoptosis; Activation of caspase 3/7; Decrease in mitochondrial membrane potential. nih.gov |

| Thiophene Derivative 480 | HeLa (Cervical), HepG2 (Liver) | IC50: 12.61-33.42 µg/mL | Induction of apoptosis via changes in mitochondrial membrane potential and increased ROS levels. acs.org |

| Bis-chalcone Derivatives with Thiophene | MCF-7 (Breast), HCT116 (Colon), A549 (Lung) | IC50: 4.05-92.42 µM | Upregulation of BAX & p53; Downregulation of BCL2; Activation of caspase-3 & -9; Cell cycle arrest at subG1 phase. nih.gov |

Enzyme Inhibition Studies

While no studies were identified that specifically investigated the inhibitory effects of this compound on the eukaryotic translation initiation factor 4E (eIF4E) or the striatal-enriched tyrosine phosphatase (STEP), research on related thiophene and benzoic acid derivatives has shown engagement with other enzymatic targets.

Thiophene-based compounds have been recognized as versatile scaffolds in medicinal chemistry with the potential to target various cancer-related proteins, including kinases. mdpi.com For example, a series of 4-(thiazol-5-yl)benzoic acid derivatives were designed and shown to be potent inhibitors of protein kinase CK2, a crucial enzyme in cell growth and proliferation. nih.gov This suggests that the broader structural motif of a phenyl-heterocycle carboxylic acid may have applications in kinase inhibition.

Furthermore, the design of cell-permeable, cap-competitive inhibitors of eIF4E has been a significant challenge in cancer research. nih.govnih.gov One study described the synthesis of acyclic nucleoside phosphonate prodrugs, which included a 2-(bromomethyl)-5-chlorobenzo[b]thiophene moiety, to create cell-permeable inhibitors of eIF4E. nih.govbiorxiv.org This indicates that thiophene scaffolds can be incorporated into molecules designed to target the cap-binding protein eIF4E. nih.govbiorxiv.org

Other research has focused on different enzymatic targets. For instance, new thiophene derivatives have been synthesized and investigated as inhibitors of lactate dehydrogenase-A (LDH-A), an enzyme implicated in cancer metabolism. nih.gov Similarly, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and shown to target the RhoA/ROCK pathway, which is involved in tumor growth and metastasis. nih.gov

The following table summarizes the enzyme inhibitory activities of some thiophene and benzoic acid derivatives.

| Compound Class | Target Enzyme | Reported Activity |

| 4-(Thiazol-5-yl)benzoic acid derivatives | Protein Kinase CK2 | Potent inhibitory activities with IC50 values in the nanomolar range. nih.gov |

| Thiophene-based acyclic nucleoside phosphonates | eIF4E | Designed as cell-permeable, cap-competitive inhibitors. nih.govbiorxiv.org |

| 3-Substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones | Lactate Dehydrogenase-A (LDH-A) | Identified as potent inhibitors. nih.gov |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK pathway | Significantly inhibited the pathway. nih.gov |

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While the specific apoptotic mechanisms of this compound have not been elucidated, numerous studies have demonstrated the pro-apoptotic effects of various thiophene derivatives in cancer cells.

One study on a thiophene derivative, referred to as F8, showed that it inflicts cytotoxicity in human acute lymphoblastic leukemia cells through an intrinsic apoptotic pathway. plos.org This was evidenced by the generation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspases 3/7. plos.org The intrinsic pathway is regulated by the Bcl-2 protein family and is initiated in response to cellular stressors, leading to the activation of executioner caspases. nih.gov

Similarly, novel compounds with a thiophene carboxamide scaffold have been shown to induce morphological changes characteristic of apoptosis in various cancer cell lines. nih.gov These compounds were found to activate the intrinsic apoptotic pathway, indicated by a selective decrease in the mitochondrial membrane potential (Δψm). nih.gov

Further research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives identified compounds that induce apoptosis in MCF-7 breast cancer cells. mdpi.com Flow cytometric analysis confirmed an increase in both early and late apoptotic cell populations upon treatment. mdpi.com Another study on newly designed thiophene and thieno[2,3-d]pyrimidine derivatives demonstrated their ability to induce significant early apoptosis in HT-29 and HepG-2 cancer cell lines. mdpi.com

The table below outlines the observed apoptosis induction mechanisms for several thiophene derivatives.

| Thiophene Derivative Class | Cell Line(s) | Apoptosis Induction Mechanism |

| Thiophene carboxylate compound F8 | Human acute lymphoblastic leukemia (CCRF-CEM) | Intrinsic pathway: ROS generation, mitochondrial depolarization, caspase 3/7 activation. plos.org |

| Thiophene carboxamide scaffold compounds | A375, HT-29, MCF-7 | Intrinsic pathway: Decreased mitochondrial membrane potential, caspase 3/7 activation. nih.gov |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives | MCF-7 (breast cancer) | Increase in early and late apoptotic cell populations. mdpi.com |

| Thiophene and thieno[2,3-d]pyrimidine derivatives | HT-29 (colon cancer), HepG-2 (liver cancer) | Significant induction of early apoptosis. mdpi.com |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | MDA-MB-231 (breast cancer) | Promotion of apoptosis. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand (such as a small molecule) and a biological target (like a protein). Although no specific molecular docking studies for this compound were found, research on analogous compounds provides insights into their potential binding modes and affinities.

Identification of Binding Sites and Modes of Action

Molecular docking studies on various thiophene derivatives have been conducted to elucidate their mechanisms of action. For instance, in a study of novel thiazole-thiophene scaffolds, docking simulations were performed against a breast cancer-related protein (PDB ID: 2W3L). The results indicated that the active compounds could fit within the protein's binding pocket, forming key interactions. mdpi.com

In another study, molecular docking of 2(E)-1-(3-bromothiophen-2-yl)-3-(furan-2-yl)prop-2-en-1-one was performed against the arachidonate 5-lipoxygenase (ALOX-5) protein to understand its anti-inflammatory activity. Similarly, docking studies of new thiophene derivatives against human lactate dehydrogenase-A revealed potential binding modes within the active site of the enzyme. nih.gov

Research on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway also employed molecular docking to analyze the binding patterns of these compounds, revealing a different binding mode compared to a known covalent inhibitor. nih.gov

Prediction of Receptor-Ligand Affinity

The binding affinity between a ligand and its receptor is a crucial factor in determining its biological activity. Molecular docking studies often provide a "docking score" or an estimated binding energy, which serves as a prediction of this affinity.

For the aforementioned thiazole-thiophene scaffolds, the docking scores ranged from -5.436 to -6.161 kcal/mol, suggesting favorable binding to the target protein. mdpi.com In the study of thiophene derivatives as LDH-A inhibitors, the MolDock scores ranged from -127 to -171, indicating strong predicted binding affinities. nih.gov

The following table summarizes the findings from molecular docking studies on various thiophene derivatives.

| Compound Class | Target Protein (PDB ID) | Predicted Binding Interactions/Affinity |

| Thiazole-thiophene scaffolds | Breast cancer protein (2W3L) | Docking scores from -5.436 to -6.161 kcal/mol. mdpi.com |

| 2(E)-1-(3-bromothiophen-2-yl)-3-(furan-2-yl)prop-2-en-1-one | Arachidonate 5-lipoxygenase (ALOX-5) | Simulation of interactions at the active site. |

| Thiophene derivatives | Human Lactate Dehydrogenase-A | MolDock scores ranging from -127 to -171. nih.gov |

| Tetrasubstituted thiophene analogues | SARS-CoV-2 Inhibitors | Binding energies ranged from -25.18 to -81.42 kcal/mol. gyanvihar.org |

| Thieno[2,3-b]thiophene derivatives | Dihydrofolate reductase (C. albicans, 4HOF) and Rhomboid protease (E. coli, 3ZMI) | Exhibited hydrogen bonding, hydrophobic, and Van der Waals interactions with key residues. mdpi.com |

Advanced Applications and Future Research Directions

Utilization as a Building Block in Complex Molecular Synthesis

4-(5-bromothiophen-2-yl)benzoic acid is a valuable bifunctional building block in organic synthesis. The presence of two distinct reactive sites—the carboxylic acid group on the benzoic acid ring and the bromine atom on the thiophene (B33073) ring—allows for selective, stepwise functionalization. The bromine atom is particularly amenable to various cross-coupling reactions, enabling the construction of larger, more complex molecular architectures.

The thiophene ring itself is a common component in pharmacologically active compounds and organic electronic materials. eprajournals.com The carbon-bromine bond on the thiophene ring can be readily converted into a carbon-carbon bond through palladium-catalyzed reactions such as Suzuki and Stille couplings. For instance, similar structures like 2,5-dibromothiophene (B18171) are used in Suzuki coupling reactions with arylboronic acids to synthesize diarylthiophenes, which are key intermediates for various functional materials. nih.gov This reactivity allows chemists to strategically link the this compound unit to other aromatic or aliphatic moieties, creating extended π-conjugated systems or intricate drug-like molecules. The benzoic acid group provides a handle for forming amides, esters, or for anchoring the molecule to surfaces.

Table 1: Representative Coupling Reactions Using Bromothiophene Scaffolds

| Reactant 1 | Reactant 2 | Coupling Type | Catalyst | Product Type |

|---|---|---|---|---|

| 2,5-dibromothiophene | 4-cyanophenylboronic acid | Suzuki | Pd(OAc)₂ / PPh₃ | Diarylthiophene |

| 4,8-dibromobenzo[1,2-d:4,5-d']bis( bohrium.comnih.govnih.govthiadiazole) | Thienyltributyl stannate | Stille | PdCl₂(PPh₃)₂ | Aryl-substituted benzothiadiazole |

| 5,8-bis(5-bromothiophene-2-yl)quinoxaline derivative | Dioctylfluorene dioxaborolane | Suzuki | Pd(PPh₃)₄ | Conjugated Polymer |

This table presents examples of coupling reactions involving bromothiophene derivatives to illustrate the synthetic utility of the C-Br bond, similar to that in this compound. Data sourced from related research. nih.govresearchgate.netmdpi.com

Potential in Material Science and Organic Electronics (e.g., Conjugated Systems)

Thiophene-based oligomers and polymers are cornerstone materials in the field of organic electronics due to their semiconductor properties. bohrium.com The fusion of a thiophene ring with a benzoic acid moiety in this compound creates a donor-acceptor type structure, which is highly desirable for electronic applications. The electron-rich thiophene acts as the donor, while the benzoic acid can act as an electron-withdrawing group. This inherent electronic asymmetry is beneficial for creating materials with tailored band gaps.

Through polymerization, typically via cross-coupling reactions at the bromine site, this compound can be incorporated into conjugated polymers. Such polymers are investigated for their use in:

Organic Field-Effect Transistors (OFETs): The ordered packing of thiophene-containing polymers can facilitate charge transport. nih.gov

Organic Solar Cells: The donor-acceptor nature of the monomer unit is crucial for efficient exciton (B1674681) separation in bulk-heterojunction solar cells. nih.gov

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of thiophene-based materials can be tuned by creating derivatives. bohrium.com

The carboxylic acid group further enhances its utility by enabling self-assembly through hydrogen bonding or by allowing the material to be grafted onto surfaces, such as metal oxide layers in solar cells, to improve interfacial contact and device performance.

Role as a Chemical Probe in Biochemical Assays

While specific applications of this compound as a chemical probe are not extensively documented, its structural motifs suggest significant potential. Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govpharmaguideline.com The core structure could serve as a scaffold for developing probes to study biological systems.

The molecule could be functionalized to act as a probe in several ways:

Fluorescent Labeling: The conjugated system of the thiophene and benzene (B151609) rings provides a basis for fluorescence. Derivatives could be synthesized to enhance quantum yield or to shift emission wavelengths, allowing them to be used as fluorescent tags for biomolecules.

Enzyme Inhibitor Screening: The thiophene ring is a key pharmacophore in several marketed drugs. nih.gov The molecule could be used as a fragment in screening campaigns to identify inhibitors for enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are important targets in inflammation research. mdpi.com

Affinity-Based Probes: The carboxylic acid can be used to attach biotin (B1667282) or other tags, allowing the molecule to be used in pull-down assays to identify its protein binding partners.

Future research could focus on developing derivatives of this compound as specific probes for biological targets, leveraging the known pharmacological relevance of the thiophene nucleus. eprajournals.com

Design and Synthesis of Advanced Derivatives with Tailored Academic Profiles

The chemical versatility of this compound allows for the rational design and synthesis of advanced derivatives with specific, tailored properties. Modifications can be targeted at three main positions: the bromine atom, the carboxylic acid group, and the aromatic rings.

Modification at the Bromine Site: As discussed, this site is ideal for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce a wide variety of substituents, thereby modulating the electronic properties, solubility, and steric profile of the molecule.

Modification of the Carboxylic Acid: Standard transformations can convert the carboxylic acid into esters, amides, or acid chlorides. This allows for the attachment of polymers, biomolecules, or other functional groups to alter solubility or introduce biological activity.

Substitution on the Aromatic Rings: While more challenging, electrophilic aromatic substitution reactions could introduce further functional groups (e.g., nitro, alkyl) onto the thiophene or benzene rings, providing fine control over the molecule's electronic and physical properties.

An example of creating a more complex derivative involves the synthesis of quinoxaline-based structures, where bromothiophene units are attached to a central core, which is then used to build conjugated polymers for solar cell applications. researchgate.net

Synergistic Research with Other Disciplines (e.g., Chemical Biology, Materials Engineering)

The full potential of this compound and its derivatives can only be realized through interdisciplinary collaboration.

Chemical Biology: Synthetic chemists can design and create libraries of derivatives based on this scaffold. Chemical biologists can then screen these compounds for activity against various diseases, such as cancer or inflammatory conditions, and work to identify their biological targets. nih.govrsc.org

Materials Engineering: Chemists can synthesize novel polymers and small molecules, while materials engineers can fabricate and test these materials in electronic devices like transistors and solar cells. This collaborative cycle of design, synthesis, and testing is crucial for developing next-generation organic electronic materials. bohrium.com

Computational Chemistry: Theoretical chemists can model the electronic structure, stability, and reactivity of new derivatives, helping to predict their properties before undertaking complex and time-consuming synthesis. This synergy accelerates the discovery of new materials with optimal characteristics.

Challenges and Perspectives in Research on Halogenated Thiophene-Benzoic Acid Derivatives

Despite their promise, research on halogenated thiophene-benzoic acid derivatives faces several challenges.

Synthetic Challenges: The synthesis of functionalized thiophenes can sometimes be difficult, with challenges in controlling regioselectivity during reactions like halogenation. mdpi.com Furthermore, palladium-catalyzed coupling reactions can be sensitive to functional groups and require careful optimization.

Stability and Degradation: While generally stable, thiophene rings can be susceptible to oxidation under certain conditions. The long-term stability of materials derived from these compounds, especially in devices exposed to air and light, is a critical area of investigation.

Environmental Concerns: Halogenated organic compounds as a class are under scrutiny for their environmental persistence and potential for bioaccumulation. nih.gov Research into "green" synthetic methods that minimize waste and the development of biodegradable materials are important future directions. nih.gov

The perspective for this class of compounds remains bright. The ongoing need for novel materials in organic electronics and new therapeutic agents in medicine ensures that thiophene-based structures will continue to be a major focus of research. Future work will likely concentrate on developing more efficient and sustainable synthetic routes, exploring a wider range of derivatives for biological and material applications, and deepening the understanding of the structure-property relationships that govern their function.

Q & A